1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene
Overview
Description
1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H3F4NO and a molecular weight of 205.11 g/mol . It is characterized by the presence of a fluoro group, an isocyanato group, and a trifluoromethyl group attached to a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene typically involves the reaction of 1-fluoro-2-nitro-3-(trifluoromethyl)benzene with phosgene in the presence of a base . The reaction conditions often include the use of an inert solvent such as dichloromethane and a temperature range of 0-5°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanato group can react with nucleophiles such as amines to form ureas.
Addition Reactions: The compound can participate in addition reactions with alcohols to form carbamates.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions for this compound are less documented, it is likely to undergo such reactions under appropriate conditions.
Common reagents used in these reactions include amines, alcohols, and bases. The major products formed from these reactions are ureas and carbamates, which are valuable intermediates in organic synthesis.
Scientific Research Applications
1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene involves its reactivity with nucleophiles. The isocyanato group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols to form stable products like ureas and carbamates . These reactions are facilitated by the electron-withdrawing effects of the fluoro and trifluoromethyl groups, which increase the electrophilicity of the isocyanato group.
Comparison with Similar Compounds
1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene can be compared with other similar compounds such as:
3-(Trifluoromethyl)phenyl isocyanate: This compound lacks the fluoro group but has similar reactivity due to the presence of the trifluoromethyl and isocyanato groups.
1-Isocyanato-3,5-bis(trifluoromethyl)benzene: This compound has an additional trifluoromethyl group, which further increases its electrophilicity and reactivity.
The uniqueness of this compound lies in the combination of the fluoro, isocyanato, and trifluoromethyl groups, which impart distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
1-fluoro-2-isocyanato-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-6-3-1-2-5(8(10,11)12)7(6)13-4-14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWCKYVPHPOLDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N=C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369879 | |
Record name | 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190774-53-9 | |
Record name | 2-Fluoro-6-(trifluoromethyl)phenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190774-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-6-(trifluoromethyl)phenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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